

Spectroscopic Data of N-Isopropylmethylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Isopropylmethylamine**

Cat. No.: **B134641**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Isopropylmethylamine** (CAS No. 4747-21-1), a secondary amine utilized in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a critical resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-Isopropylmethylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
~2.8 - 2.9	Septet	-CH(CH ₃) ₂	CDCl ₃	
~2.3	Singlet	-NH-CH ₃	CDCl ₃	
~1.0	Doublet	-CH(CH ₃) ₂	CDCl ₃	
~0.9	Singlet	-NH-	CDCl ₃	

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Assignment	Solvent
49.3	CH(CH ₃) ₂	D ₂ O
35.1	-N-CH ₃	D ₂ O
22.8	-CH(CH ₃) ₂	D ₂ O

Infrared (IR) Spectroscopy

Key IR Absorption Bands (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3500	Medium, Sharp	N-H Stretch
~2960	Strong	C-H Stretch (Aliphatic)
~1470	Medium	C-H Bend (Aliphatic)
~1130	Medium	C-N Stretch

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z) and Relative Intensities[2][3]

m/z	Relative Intensity (%)	Assignment
73	~30	[M] ⁺ (Molecular Ion)
58	100	[M-CH ₃] ⁺ (Base Peak)
44	~20	[CH ₃ CH=NHCH ₃] ⁺
30	~40	[CH ₂ =NH ₂] ⁺

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

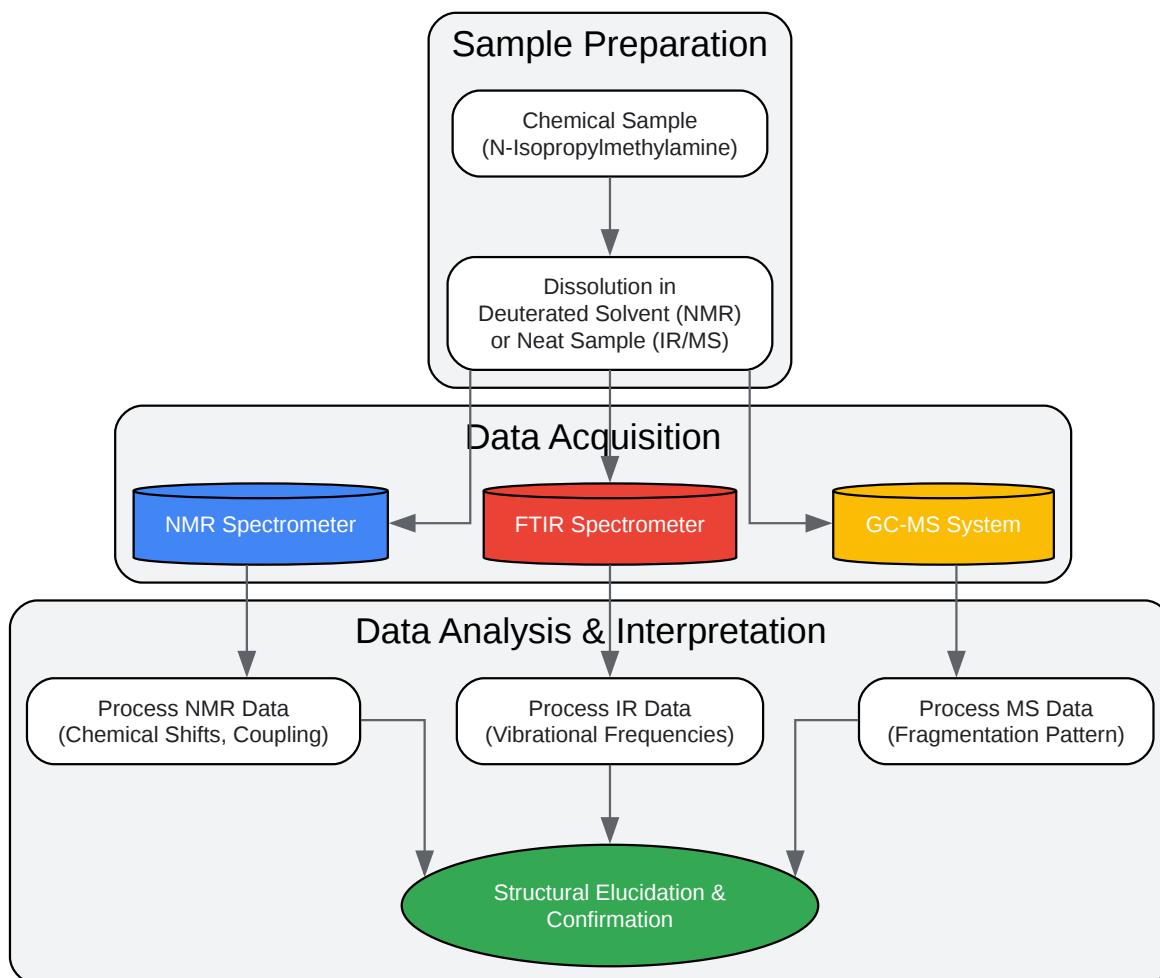
NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), to avoid interference from the solvent's protons. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

For a typical ¹H NMR experiment, a pulse angle of 30-90 degrees is used with an acquisition time of 2-4 seconds. For ¹³C NMR, a higher sample concentration is generally required, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. The specific ¹³C NMR data cited was referenced from a study by Sarneski, J. E., et al., published in *Analytical Chemistry* in 1975.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **N-Isopropylmethylamine**, the spectrum can be acquired directly as a "neat" liquid by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or ATR crystal is recorded first and subtracted from the sample spectrum to obtain the final absorbance or transmittance data.

Mass Spectrometry (MS)


Mass spectra are typically acquired using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the components of a sample before they enter the MS. For a volatile amine like **N-Isopropylmethylamine**, a capillary column designed for amine analysis is used. The sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The NIST Mass Spectrometry Data Center is a common source for reference mass spectra.[\[2\]](#)[\[3\]](#)

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. N-Methylisopropylamine | C4H11N | CID 78485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propanamine, N-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data of N-Isopropylmethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134641#spectroscopic-data-for-n-isopropylmethylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com